molecular formula C15H23N5OS B14562126 Pyrazinecarbothioamide, N-(4-morpholinylmethyl)-6-(1-piperidinyl)- CAS No. 61689-79-0

Pyrazinecarbothioamide, N-(4-morpholinylmethyl)-6-(1-piperidinyl)-

Cat. No.: B14562126
CAS No.: 61689-79-0
M. Wt: 321.4 g/mol
InChI Key: BVHNPMUOBYIELK-UHFFFAOYSA-N
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Description

Pyrazinecarbothioamide, N-(4-morpholinylmethyl)-6-(1-piperidinyl)- is a complex organic compound that features a pyrazine ring substituted with a carbothioamide group, a morpholinylmethyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinecarbothioamide, N-(4-morpholinylmethyl)-6-(1-piperidinyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazine ring, followed by the introduction of the carbothioamide group. The morpholinylmethyl and piperidinyl groups are then added through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Pyrazinecarbothioamide, N-(4-morpholinylmethyl)-6-(1-piperidinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine.

    Substitution: Nucleophilic substitution reactions can replace the morpholinylmethyl or piperidinyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Pyrazinecarbothioamide, N-(4-morpholinylmethyl)-6-(1-piperidinyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrazinecarbothioamide, N-(4-morpholinylmethyl)-6-(1-piperidinyl)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with nucleic acid synthesis and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-N-(2-(4-morpholinyl)ethyl)-1-benzofuran-2-carboxamide
  • 2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrobromide

Uniqueness

Pyrazinecarbothioamide, N-(4-morpholinylmethyl)-6-(1-piperidinyl)- is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its combination of morpholinylmethyl and piperidinyl groups differentiates it from other similar compounds, potentially leading to unique interactions with biological targets.

Properties

CAS No.

61689-79-0

Molecular Formula

C15H23N5OS

Molecular Weight

321.4 g/mol

IUPAC Name

N-(morpholin-4-ylmethyl)-6-piperidin-1-ylpyrazine-2-carbothioamide

InChI

InChI=1S/C15H23N5OS/c22-15(17-12-19-6-8-21-9-7-19)13-10-16-11-14(18-13)20-4-2-1-3-5-20/h10-11H,1-9,12H2,(H,17,22)

InChI Key

BVHNPMUOBYIELK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=CN=C2)C(=S)NCN3CCOCC3

Origin of Product

United States

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